molecular formula C18H17Cl4N3OS B11706430 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11706430
M. Wt: 465.2 g/mol
InChI Key: LQNOFKWCSKVODM-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple chlorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding amines and acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2,2-trichloro-1-(3-m-tolyl-thiourea)-ethyl)-benzamide
  • 2-chloro-N-(2,2,2-trichloro-1-(3-(2-methoxy-phenyl)-thioureido)-ethyl)-benzamide
  • 2-chloro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide has unique structural features that contribute to its specific reactivity and applications. The presence of multiple chlorine atoms and the benzamide group make it particularly versatile in various chemical reactions and research applications .

Properties

Molecular Formula

C18H17Cl4N3OS

Molecular Weight

465.2 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H17Cl4N3OS/c1-10-7-8-11(2)14(9-10)23-17(27)25-16(18(20,21)22)24-15(26)12-5-3-4-6-13(12)19/h3-9,16H,1-2H3,(H,24,26)(H2,23,25,27)

InChI Key

LQNOFKWCSKVODM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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